2-benzoyl-3-phenylaziridine
Overview
Description
2-benzoyl-3-phenylaziridine is an organic compound with the molecular formula C15H13NO. It is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, attached to a phenyl group and a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzoyl-3-phenylaziridine typically involves the reaction of phenylacetonitrile with phenyl isocyanate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the aziridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-benzoyl-3-phenylaziridine undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the compound can lead to the opening of the aziridine ring, forming amines or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Oxaziridines and other nitrogen-containing heterocycles.
Reduction: Amines and other ring-opened derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-benzoyl-3-phenylaziridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzoyl-3-phenylaziridine involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The compound’s effects are mediated through pathways involving DNA interaction, protein modification, and oxidative stress .
Comparison with Similar Compounds
Furan-2-yl(phenyl)methanone: Known for its protein tyrosine kinase inhibitory activity.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness: 2-benzoyl-3-phenylaziridine is unique due to its aziridine ring, which imparts distinct reactivity and potential biological activities. Unlike furan-2-yl(phenyl)methanone and indole derivatives, this compound’s aziridine ring allows for specific interactions with nucleophiles, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
phenyl-(3-phenylaziridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15(12-9-5-2-6-10-12)14-13(16-14)11-7-3-1-4-8-11/h1-10,13-14,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHPZGRFOCEHTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304731 | |
Record name | phenyl(3-phenylaziridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26664047 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51659-21-3 | |
Record name | NSC167104 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | phenyl(3-phenylaziridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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